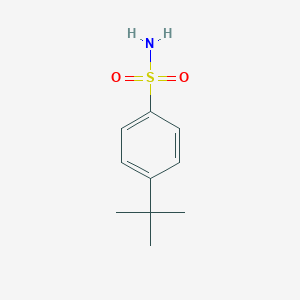

4-tert-Butylbenzenesulfonamide

Descripción

Historical Context and Evolution of Sulfonamide Chemistry

The journey of sulfonamide chemistry began in the 1930s, marking a pivotal moment in the history of medicine. These synthetic antimicrobial agents were the first drugs to be used systemically and effectively against bacterial infections, heralding the dawn of the antibiotic era. wikipedia.orgresearchgate.netebsco.com The initial discovery stemmed from the German chemical industry, where researchers at Bayer AG, then a part of IG Farben, were investigating coal-tar dyes as potential antimicrobial agents. wikipedia.orghuvepharma.com In 1932, the chemist Gerhard Domagk discovered that a red sulfonamide dye named Prontosil could protect mice from lethal streptococcal infections. researchgate.netopenaccesspub.org This breakthrough earned Domagk the Nobel Prize in 1939. openaccesspub.org

It was soon discovered that Prontosil was a prodrug, meaning it was converted within the body to its active form, sulfanilamide (B372717). wikipedia.orgopenaccesspub.org This revelation triggered a "sulfa craze," with hundreds of manufacturers producing various forms of sulfanilamide. wikipedia.orghuvepharma.com The widespread use of these sulfa drugs during World War II was instrumental in preventing wound infections and saving countless lives. wikipedia.orghuvepharma.com

The initial focus on antibacterial agents soon broadened. Researchers discovered that modifications to the sulfonamide structure could lead to compounds with entirely different therapeutic applications. For instance, observations of hypoglycemic side effects in patients treated with antibacterial sulfonamides in the 1940s led to the development of the sulfonylurea class of anti-diabetic drugs. openaccesspub.org Similarly, the sulfonamide scaffold became the basis for thiazide diuretics, a class of drugs used to treat high blood pressure. wikipedia.org Over the decades, thousands of molecules containing the sulfanilamide structure have been synthesized, leading to drugs with improved efficacy for a range of conditions, including urinary tract infections, acne, and even viral infections. wikipedia.orgajchem-b.com

Significance of the Benzenesulfonamide (B165840) Scaffold in Contemporary Research

The benzenesulfonamide scaffold, a specific substructure within the broader sulfonamide class, remains a cornerstone of modern medicinal chemistry and drug discovery. Its enduring significance lies in its versatile binding properties and its presence in a wide array of biologically active compounds. brieflands.comacs.org The primary sulfonamide group is a well-established zinc-binding group, allowing it to interact with and inhibit metalloenzymes, a feature that has been exploited in the design of numerous therapeutic agents. acs.org

Contemporary research continues to leverage the benzenesulfonamide scaffold to develop novel drugs for various diseases. A significant area of focus is in oncology, where benzenesulfonamide derivatives are designed as inhibitors of carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are overexpressed in certain hypoxic tumors. nih.govacs.org For example, 4-(4-fluorophenylureido)benzenesulfonamide (SLC-0111) is a benzenesulfonamide derivative that has entered clinical trials for treating solid metastatic tumors. nih.gov

Beyond cancer, this scaffold is crucial in the development of anticonvulsant drugs by targeting other CA isoforms in the central nervous system. acs.org Researchers are also exploring benzenesulfonamide derivatives as potential V-ATPase inhibitors for insecticides and as inhibitors of metallo-β-lactamases to combat antibiotic resistance. The adaptability of the benzenesulfonamide scaffold allows chemists to synthesize vast libraries of compounds with diverse pharmacological activities, including anti-inflammatory, antiviral, and antidiabetic properties, ensuring its continued relevance in the search for new and more effective medicines. ajchem-b.combrieflands.com

Physicochemical Properties of 4-tert-Butylbenzenesulfonamide

This compound is a white, solid crystalline powder. innospk.com Its key physical and chemical properties are summarized in the interactive table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 6292-59-7 | innospk.comnih.gov |

| Molecular Formula | C10H15NO2S | innospk.com |

| Molecular Weight | 213.30 g/mol | nih.gov |

| Melting Point | 136-138 °C | innospk.comnbinno.com |

| Boiling Point | 337.2 ± 35.0 °C (Predicted) | innospk.comnbinno.com |

| Density | ~1.2 ± 0.1 g/cm³ | innospk.com |

| Solubility | Slightly soluble in chloroform, sparingly soluble in ethyl acetate (B1210297) and water. | nbinno.comarchivemarketresearch.com |

Synthesis and Research Applications

The synthesis of this compound can be achieved through several methods. One common laboratory and industrial method involves the reaction of benzenesulfonamide with tert-butyl acrylate (B77674) or tert-butyl propionate. nbinno.comgoogle.com This reaction is typically conducted in a solvent such as N-methyl pyrrolidone at an elevated temperature of around 150°C, using a catalyst like hafnium tetrachloride or zirconium tetrachloride. nbinno.comgoogle.com The progress of the reaction can be monitored using techniques like high-performance liquid chromatography (HPLC). nbinno.comgoogle.com

The primary and most well-documented application of this compound in chemical research is its role as a critical intermediate in the synthesis of the pharmaceutical compound Bosentan (B193191). innospk.comnbinno.comnih.gov Bosentan is an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. nbinno.comd-nb.info In the synthesis of Bosentan, this compound is reacted with 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (B193185) in the first stage of a two-step process. d-nb.info This highlights the compound's importance in the pharmaceutical industry for producing life-saving medications. nbinno.com

Beyond its role in Bosentan synthesis, this compound is a subject of ongoing research for other potential applications. Scientists are investigating its use in catalyst design, specifically in developing iron phthalocyanine (B1677752) complexes for olefin oxidation processes. nbinno.com Its utility as a building block extends to the agrochemical sector for the formulation of herbicides and as a stabilizer in the production of high-performance polymers like polyamides. archivemarketresearch.compmarketresearch.com The compound's unique structure and reactivity make it a valuable candidate for further exploration in medicinal chemistry and material science. nbinno.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDZEZNYRFJCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278754 | |

| Record name | 4-tert-Butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6292-59-7 | |

| Record name | 4-tert-Butylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6292-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6292-59-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HBX5G8GUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering for 4 Tert Butylbenzenesulfonamide

Established Synthetic Routes and Mechanistic Investigations

Classical Sulfonation and Amidation Processes

The traditional and most common synthesis of 4-tert-butylbenzenesulfonamide is a two-step process. thieme-connect.com The first step is the electrophilic sulfonation of tert-butylbenzene (B1681246), followed by the conversion of the resulting sulfonic acid into a sulfonamide.

Step 1: Sulfonation of tert-Butylbenzene

This step involves reacting tert-butylbenzene with a sulfonating agent, such as fuming sulfuric acid (H₂SO₄ + SO₃), to introduce a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring. uomustansiriyah.edu.iqprepchem.com The reaction mechanism is a classic electrophilic aromatic substitution. msu.edu The electrophile, typically sulfur trioxide (SO₃) or its protonated form HSO₃+, attacks the electron-rich benzene ring. uomustansiriyah.edu.iq The bulky tert-butyl group is an ortho-, para-director; however, due to significant steric hindrance at the ortho positions, the sulfonation occurs almost exclusively at the para position, yielding 4-tert-butylbenzenesulfonic acid. researchgate.net Studies on the homogeneous sulfonation of t-butylbenzene in aqueous sulfuric acid have confirmed that ortho-substitution is negligible. researchgate.net The reaction is reversible, with desulfonation favored in hot, dilute aqueous acid, while sulfonation is favored in strong, fuming acid. uomustansiriyah.edu.iq

A typical laboratory preparation involves slowly adding fuming sulfuric acid to tert-butylbenzene while keeping the temperature below 25°C, followed by gentle heating to ensure the reaction goes to completion. prepchem.com The resulting 4-tert-butylbenzenesulfonic acid is then often isolated as its sodium salt. prepchem.com

Step 2: Amidation

The second step involves converting the sulfonic acid group into a sulfonamide. This is typically achieved by first chlorinating the sulfonic acid to form 4-tert-butylbenzenesulfonyl chloride, followed by amidation.

Chlorination: The 4-tert-butylbenzenesulfonic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H), to produce 4-tert-butylbenzenesulfonyl chloride. google.com

Amidation: The resulting 4-tert-butylbenzenesulfonyl chloride is then reacted with ammonia (B1221849) or an ammonia source to form the final product, this compound. acs.orglookchem.com

This classical two-step approach is a well-established and widely used method for the synthesis of this compound.

N-Alkylation Strategies of Benzenesulfonamide (B165840) Derivatives

An alternative synthetic pathway involves the alkylation of a benzenesulfonamide derivative. While direct N-alkylation of benzenesulfonamide with a tert-butyl group would yield N-tert-butylbenzenesulfonamide, Friedel-Crafts-type alkylation on the aromatic ring of benzenesulfonamide can produce the desired this compound.

This approach involves reacting benzenesulfonamide with a tert-butylating agent, such as tert-butanol (B103910) or tert-butyl acrylate (B77674), in the presence of a catalyst. nbinno.comgoogle.com For instance, reacting benzenesulfonamide with tert-butanol in N-methyl pyrrolidone at elevated temperatures (e.g., 150°C) using a catalyst like hafnium tetrachloride has been reported. google.com This method directly introduces the tert-butyl group at the para position of the benzenesulfonamide ring. The progress of such reactions is often monitored by high-performance liquid chromatography (HPLC) to ensure the starting material is fully consumed. nbinno.com

Novel Approaches in this compound Synthesis

Catalytic Systems for Enhanced Reaction Efficiency

Research has focused on developing more efficient syntheses through advanced catalytic systems. These innovations aim to improve yields, reduce reaction times, and employ milder conditions.

For the alkylation route , Lewis acid catalysts like hafnium tetrachloride and zirconium tetrachloride have been shown to effectively catalyze the reaction between benzenesulfonamide and tert-butylating agents. nbinno.comgoogle.com The use of these catalysts allows for the direct synthesis of this compound, potentially streamlining the production process compared to the classical sulfonation-amidation route.

For the amidation step of the classical route, which traditionally involves converting a sulfonyl chloride, newer methods focus on the direct amidation of sulfonyl fluorides. A catalytic system using 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives has been developed for the broad-spectrum amidation of sulfonyl fluorides. chemrxiv.org This protocol is noted for its efficiency, even with sterically hindered substrates, and can proceed with very low catalyst loading (as low as 0.02 mol%). chemrxiv.org While not specific to this compound in the cited study, such catalytic systems represent a significant advancement in sulfonamide synthesis that could be applied to this compound.

Other catalytic systems being explored for sulfonamide synthesis in general include metal-free oxidative coupling reactions and copper-catalyzed couplings, which offer alternative pathways to form the crucial S-N bond. thieme-connect.com Porous solids like zeolites and metal-organic frameworks (MOFs) are also being investigated as heterogeneous catalysts to promote amidation reactions, offering benefits such as easier catalyst recovery and recycling. rsc.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. archivemarketresearch.com The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency. thieme-connect.com

Advancements in this area include:

Solvent-free conditions: Performing reactions without a solvent, or in environmentally benign solvents like water, reduces chemical waste. For example, some catalytic amidoalkylations can be performed under thermal, solvent-free conditions. nih.gov

Catalytic processes: As mentioned above, the use of catalysts reduces the need for stoichiometric reagents, which are often hazardous and generate significant waste. thieme-connect.comnih.gov Electrochemical synthesis is another emerging green alternative that can avoid the use of stoichiometric oxidants. smolecule.com

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct alkylation of benzenesulfonamide is an example of a more atom-economical route compared to the multi-step sulfonation/amidation process.

One reported method with green credentials involves the reaction of 4-hydroxybenzenesulfonamide (B74421) with tert-butyl alcohol in N-methylpyrrolidone (NMP), catalyzed by hafnium tetrachloride, which achieves a high yield of 97.5% while minimizing waste. smolecule.com Although this produces a different compound, the strategy highlights the potential for greener routes in this chemical family.

Derivatization Strategies and Functionalization of the this compound Core

The this compound molecule serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. innospk.com It is a key intermediate in the synthesis of Bosentan (B193191), an endothelin receptor antagonist. innospk.comjocpr.com

Derivatization typically involves reactions at the sulfonamide nitrogen (-SO₂NH₂). The nitrogen atom can be alkylated or arylated to create a wide range of secondary and tertiary sulfonamides. For example, in the synthesis of Bosentan and related antagonists, the this compound moiety is condensed with a substituted pyrimidine (B1678525) ring. lookchem.comgoogleapis.com This is often achieved by first forming the potassium salt of the sulfonamide with a base like potassium tert-butylate, which then acts as a nucleophile in a substitution reaction. acs.org

Further functionalization can also occur on the aromatic ring, although this is less common once the sulfonamide is formed. The core structure is also used in the design of catalysts; for instance, it has been used as a substituent on iron(II) phthalocyanine (B1677752) complexes to create catalysts for oxidation reactions, where it enhances stability. researchgate.net

The reactivity of the sulfonamide group allows for its incorporation into various molecular scaffolds, as demonstrated by its use in the synthesis of complex heterocyclic structures like furanized triarylmethanes and benzothiatriazine-1,1(2H)-dioxides. mdpi.comrsc.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6292-59-7 | innospk.com |

| Molecular Formula | C₁₀H₁₅NO₂S | innospk.com |

| Molecular Weight | 213.3 g/mol | nbinno.com |

| Appearance | White crystalline powder | innospk.com |

| Melting Point | 136-138 °C | nbinno.cominnospk.com |

| Boiling Point (Predicted) | 337.2 ± 35.0 °C | nbinno.cominnospk.com |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | innospk.com |

Table 2: Comparison of Synthetic Routes

| Route | Key Steps | Starting Materials | Key Reagents | Advantages/Disadvantages | Source(s) |

| Classical Sulfonation/Amidation | 1. Electrophilic Sulfonation2. Chlorination3. Amidation | tert-Butylbenzene, Ammonia | Fuming Sulfuric Acid, Thionyl Chloride | Well-established, high para-selectivity. Multi-step, uses harsh reagents. | prepchem.comresearchgate.net |

| Direct Alkylation | Friedel-Crafts Alkylation | Benzenesulfonamide, tert-Butanol | Lewis Acid (e.g., Hafnium Tetrachloride) | More atom-economical, fewer steps. Requires specific catalysts and conditions. | nbinno.comgoogle.com |

Chemical Transformations for Diverse Analogue Synthesis

The structural framework of this compound serves as a versatile scaffold for the synthesis of a wide array of analogues, primarily through modifications of the sulfonamide group and the pyrimidine ring. These transformations are crucial for developing compounds with tailored pharmacological profiles, such as endothelin (ET) receptor antagonists. nih.govnih.gov

A common strategy involves the condensation of potassium this compound with a substituted pyrimidine derivative. lookchem.com For instance, in the synthesis of potent ETB receptor antagonists, 4,6-dichloropyrimidine (B16783) derivatives are often used as starting materials. lookchem.com The process typically begins with the alkylation of a phenol, followed by condensation with formamidine (B1211174) acetate (B1210297) to form a 4,6-pyrimidinedione. lookchem.com This intermediate is then chlorinated to produce a dichloride, which subsequently undergoes condensation with potassium this compound to yield the desired sulfonamide. lookchem.com

Further diversification of the analogues can be achieved by manipulating the substituents on the pyrimidine ring. Chloride displacement reactions with various alkoxides, followed by oxidation, can introduce aldehyde functionalities. lookchem.com Additionally, bromination of the pyrimidine ring using N-bromosuccinimide (NBS) allows for the introduction of bromo-substituents. lookchem.com The aldehyde group itself can be a point of further modification; for example, it can be converted into malonic acid derivatives, oximes, or oxime ethers to explore the impact of different electrophilic and hydrogen-bonding groups on receptor binding. lookchem.com

Another key transformation is the methylation of the sulfonamide nitrogen using reagents like iodomethane, which can alter the compound's hydrogen-bonding capabilities and pharmacokinetic properties. lookchem.com The synthesis of analogues with different spacer groups at the 4-position of the pyrimidine ring has also been explored through various condensation and displacement reactions. lookchem.com

These synthetic strategies have led to the development of a broad spectrum of this compound derivatives, including potent and selective endothelin receptor antagonists like Bosentan and its analogues. nih.govchemicalbook.cominnospk.com The choice of reaction conditions, such as the solvent (e.g., THF, DMF) and temperature, is critical for achieving high yields and purity of the final products. lookchem.com

Table 1: Key Chemical Transformations for Analogue Synthesis

| Transformation | Reagents/Conditions | Purpose |

| Condensation | Potassium this compound, substituted dichloropyrimidine | Formation of the core sulfonamide structure |

| Chloride Displacement | Alkoxides (e.g., from 1,4-butanediol) | Introduction of side chains |

| Oxidation | Pyridinium chlorochromate (PCC) | Conversion of alcohols to aldehydes |

| Bromination | N-Bromosuccinimide (NBS) | Introduction of a bromine substituent on the pyrimidine ring |

| Aldehyde Modification | Malonic acid derivatives, hydroxylamine | Introduction of diverse functional groups |

| N-Methylation | Iodomethane, K2CO3 | Modification of the sulfonamide group |

Exploration of Substituent Effects on Reactivity

The reactivity of this compound and its derivatives is significantly influenced by the nature and position of substituents on both the benzenesulfonamide and the pyrimidine moieties. These substituent effects are critical in modulating the biological activity of the resulting analogues, particularly their affinity and selectivity for endothelin receptors. nih.govlookchem.com

Substituents on the Phenoxy Group: In a series of N-pyrimidinyl benzenesulfonamide derivatives, the position of a methoxy (B1213986) group on a phenoxy substituent at the 5-position of the pyrimidine ring was found to have a profound impact on receptor binding. lookchem.com An ortho-substituted methoxy group resulted in the highest ETB selectivity, while a meta-substituted analogue displayed the highest affinity for the ETB receptor. lookchem.com This highlights the sensitivity of the receptor's binding pocket to the spatial arrangement of substituents.

Modifications at the 6-Position of the Pyrimidine Ring: The aldehyde group at the 6-position of the pyrimidine ring plays a crucial role in interacting with the ETB receptor, likely due to the electrophilic nature of its carbonyl carbon. lookchem.com Replacing the aldehyde with other electrophilic functional groups, such as in malonic acid derivatives, has been explored. While the free malonic acid derivative showed reduced affinity, its dimethyl ester demonstrated potent binding, suggesting that both steric bulk and electronic properties are important. lookchem.com The introduction of a bulky di-tert-butyl ester, however, led to decreased activity. lookchem.com

Substituents on the Pyrimidine Ring Itself: The introduction of an aromatic substituent at the 5-position of the pyrimidine ring was found to increase the binding affinity for the ETA receptor. lookchem.com Furthermore, the incorporation of a pyrimidinyl group into the side chain of related nonselective antagonists dramatically enhanced both ETA receptor affinity and selectivity. nih.gov This led to the hypothesis of a "pyrimidine binding pocket" within the ETA receptor. nih.govresearchgate.net

Table 2: Impact of Substituents on Receptor Affinity and Selectivity

| Substituent Modification | Location | Observed Effect on Reactivity/Affinity |

| ortho-Methoxy on phenoxy group | 5-position of pyrimidine | Highest ETB selectivity |

| meta-Methoxy on phenoxy group | 5-position of pyrimidine | Highest affinity for ETB receptor |

| Dimethyl ester of malonic acid | 6-position of pyrimidine | Potent ETB binding affinity |

| Di-tert-butyl ester of malonic acid | 6-position of pyrimidine | Decreased activity |

| Aromatic substituent | 5-position of pyrimidine | Increased ETA receptor affinity |

| Pyrimidinyl group in side chain | --- | Dramatically enhanced ETA receptor affinity and selectivity |

These findings underscore the intricate structure-activity relationships governing the interaction of this compound analogues with their biological targets. The systematic exploration of substituent effects through chemical synthesis and biological evaluation remains a cornerstone of drug discovery efforts in this chemical class.

Advanced Analytical Characterization in 4 Tert Butylbenzenesulfonamide Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the definitive identification and structural confirmation of 4-tert-butylbenzenesulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and molecular weight.

In the context of pharmaceutical manufacturing, where this compound is a known intermediate and potential impurity in drugs like Bosentan (B193191), these spectroscopic techniques are routinely employed for characterization. jocpr.comresearchgate.netresearchgate.net Research on the synthesis of Bosentan-related impurities, which incorporate the this compound moiety, confirms their structure using a combination of ¹H-NMR, IR, and Mass Spectroscopy. jocpr.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule, confirming the presence of the tert-butyl group and the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound would show distinct absorption bands corresponding to the sulfonamide (S=O and N-H stretching) and aromatic (C-H and C=C stretching) groups.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural confirmation. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. The molecular formula of this compound is C₁₀H₁₅NO₂S, with a molecular weight of approximately 213.3 g/mol . nbinno.comnih.gov

Detailed spectral data from public databases like PubChem illustrates the typical results obtained from these analyses. nih.gov

Table 1: Selected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor m/z | Key Fragment Ions (m/z) | Source |

| LC-ESI-QTOF | POSITIVE | 214.0896 [M+H]⁺ | 170.1164 | nih.gov |

| LC-ESI-ITFT | POSITIVE | - | - | nih.gov |

Chromatographic Methods for Purity Assessment and Impurity Profiling (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are indispensable for determining the purity of this compound and for detecting, identifying, and quantifying any impurities. ijprajournal.com Given its role as a starting material in pharmaceutical production, ensuring high purity (typically ≥98.0%) is critical. innospk.com

High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment and impurity profiling of this compound. ijprajournal.com In the synthesis of Bosentan, HPLC is used as an in-process control to monitor the reaction progress and to determine the purity of the final product. nbinno.comgoogle.com For instance, the purity of a synthesized dimer impurity related to Bosentan was determined to be 97.03% by HPLC. jocpr.com

Researchers have developed specific Ultra-High-Performance Liquid Chromatography (UHPLC) methods to achieve rapid and efficient separation of this compound from other reactants, intermediates, and impurities during synthesis. d-nb.info A validated UHPLC-UV method utilizes a C18 column with a gradient mobile phase to ensure selectivity. d-nb.info The limits of detection and quantification for related compounds in such methods can be as low as ≤0.1 µg/mL and 0.3 µg/mL, respectively. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for analyzing volatile and semi-volatile organic compounds. It can be used to identify impurities in this compound. ijprajournal.com Public databases contain GC-MS spectral data for the compound, which can serve as a reference for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a cornerstone of modern impurity profiling. ijprajournal.com This technique is particularly useful for identifying unknown impurities by providing both retention time data and mass-to-charge ratio, which aids in structural elucidation. google.com

Table 2: Chromatographic Conditions for Analysis of this compound and Related Compounds

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| UHPLC | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Gradient: A (0.1% acetic acid in water) and B (methanol) | UV | In-process control of Bosentan synthesis | d-nb.info |

| HPLC | Silica gel (60-120 mesh) | Chloroform and Acetone | - | Purification and Purity Check | jocpr.com |

| LC-ESI-QTOF | Acclaim RSLC C18 (2.2 µm, 2.1x100mm) | - | ESI-QTOF MS | Structural Analysis | nih.gov |

Advanced Characterization for Specific Research Applications (e.g., X-ray Diffraction for Co-crystallization)

Beyond standard structural and purity analysis, advanced techniques are employed to investigate specific properties of this compound, particularly its solid-state structure.

X-ray Diffraction (XRD) is a critical technique for determining the crystalline structure of materials. In research involving derivatives of this compound, single-crystal X-ray diffraction has been used to elucidate the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. For example, in a study on an iron phthalocyanine (B1677752) complex substituted with a this compound group, researchers grew suitable crystals and determined the structure belonged to the orthorhombic space group Pca2(1). researchgate.net Similarly, patent literature describes the use of Powder X-ray Diffraction (PXRD) to characterize the crystalline forms of various intermediates in the synthesis of Bosentan. google.com This analysis is crucial for studying polymorphism and for co-crystallization research, where understanding the crystal packing and intermolecular interactions is essential.

Structure Activity Relationship Sar and Medicinal Chemistry of 4 Tert Butylbenzenesulfonamide Analogues

Elucidation of Key Pharmacophoric Elements

The biological activity of 4-tert-butylbenzenesulfonamide derivatives is contingent on several key structural features that define their pharmacophore. The sulfonylaryl moiety is a critical component; in studies on anthrax lethal factor (LF) inhibitors, a compound lacking this group was found to be essentially inactive. nih.gov The direct linkage of the sulfur atom to the benzene (B151609) ring is a fundamental requirement for the activity of many sulfonamide-based drugs. slideshare.netekb.eg

The sulfonamide group itself plays a crucial role. The acidic proton on the sulfonamide nitrogen (NH) has been identified as necessary for high-affinity binding to targets such as the endothelin B (ETB) receptor. lookchem.com Furthermore, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, interacting with key residues in the target protein, such as LYS833 in PI3Kγ. mdpi.com In the context of endothelin receptor antagonists, it has been hypothesized that a specific "pyrimidine binding pocket" may exist in the ETA receptor, highlighting the importance of appended heterocyclic systems in defining the pharmacophore. researchgate.netacs.org

Impact of Substituent Modifications on Biological Efficacy

Systematic modification of the this compound scaffold has been a key strategy for optimizing biological efficacy. These modifications can be categorized based on the region of the molecule being altered.

Modifications at the sulfonamide group significantly influence biological activity.

N1-Substitutions: Substitutions on the amide nitrogen (N1) can have varied effects. ekb.eg For instance, N-methylation of the sulfonamide in an endothelin receptor antagonist series led to diminished activity, underscoring the importance of the acidic NH proton for binding. lookchem.com

Amide to Amine Conversion: In the development of NLRP3 inhibitors, converting the tertiary amide linked to the core structure to a tertiary amine resulted in only a twofold decrease in inhibitory potency, suggesting that such amine analogues could be a viable strategy to improve solubility and pharmacokinetic properties. nih.gov

Sulfonamide Group Replacement: Replacing the entire sulfonamide group often has a profound impact. In one series of endothelin receptor antagonists, replacing the sulfonamide with a carboxamide group led to a great decrease in ETB affinity. lookchem.com However, replacing the this compound with an alkyl sulfamide (B24259) moiety proved to be a successful strategy in the development of the dual endothelin receptor antagonist, Macitentan. acs.orgresearchgate.net In fact, sulfamide derivatives were found to be more potent against the ETB receptor compared to the corresponding sulfonamide analogues. acs.orgresearchgate.net

Table 1: Impact of Sulfonamide Moiety Modifications on Endothelin Receptor (ETB) Affinity

| Compound Modification | Change from Parent Structure | Effect on ETB Affinity | Reference |

| Carboxamide Replacement | Sulfonamide group replaced with carboxamide | Greatly decreased | lookchem.com |

| N-Methylation | Addition of a methyl group to the sulfonamide nitrogen | Diminished activity | lookchem.com |

| Sulfamide Replacement | This compound replaced with alkyl sulfamide | More potent than sulfonamide analogue | acs.orgresearchgate.net |

Alterations to the substituted benzene ring are a common strategy to modulate activity.

Benzene Ring Substitutions: While simple substitutions on the benzene ring can sometimes decrease or abolish activity in classical antibacterial sulfonamides, more complex modifications have yielded potent inhibitors for other targets. slideshare.net In a series of anthrax LF inhibitors, introducing biphenylsulfonyl groups led to more potent compounds, with IC50 values as low as 3.0 µM. nih.gov Disubstitution at the meta/para positions of the benzene ring, particularly with a chlorine at the meta position, also improved activity. nih.gov Conversely, ortho/meta or ortho/para disubstitution patterns resulted in a dramatic loss of activity. nih.gov

tert-Butyl Group Modification: The para-tert-butyl group is a significant contributor to binding affinity in many analogues. Its removal from a lead endothelin receptor antagonist resulted in a 10-fold loss of affinity for both ETA and ETB receptors, highlighting its importance. acs.org

Table 2: Effect of Benzene Ring Modifications on Anthrax Lethal Factor (LF) Inhibition

| Compound Series | Modification | Example IC50 (µM) | Reference |

| Biphenylsulfonyl | 4'-Methoxybiphenyl | 3.0 | nih.gov |

| Biphenylsulfonyl | 4'-Chlorobiphenyl | 3.8 | nih.gov |

| Biphenylsulfonyl | 4'-Fluorobiphenyl | 3.9 | nih.gov |

| Disubstituted Phenyl | 3-Chloro-4-methoxy | More active than monosubstituted | nih.gov |

| Disubstituted Phenyl | 2,5-Dichloro | Dramatically less active | nih.gov |

The incorporation of heterocyclic rings is a widely used and effective strategy in the medicinal chemistry of this compound analogues.

Thiophene (B33073) and Benzothiazole: In the development of anthrax LF inhibitors, the this compound moiety was coupled to a benzothiazole-thiophene (BTT) scaffold. nih.gov Replacing the thiophene ring with other groups like isoxazole (B147169) or a benzene ring, or its complete elimination, resulted in compounds with significantly less inhibitory activity. nih.gov

Pyrimidine (B1678525): The introduction of a pyrimidine ring into endothelin receptor antagonists dramatically increased affinity for the ETA receptor. researchgate.netacs.org This led to the discovery of highly potent and selective antagonists. researchgate.netacs.org Further optimization of substituents on the pyrimidine ring, such as the introduction of a 5-bromo or 5-methylthio group, significantly improved affinity for both ETA and ETB receptors. acs.org

Other Heterocycles: In the search for NLRP3 inhibitors, replacing a thiophene ring with a 4-fluoro-benzene or a benzothiophene (B83047) ring retained the inhibitory potency. nih.gov Quinoline-based scaffolds have also been successfully developed from a this compound starting point in the design of N-Myristoyltransferase inhibitors. acs.org

Scaffold-Hopping and Bioisosteric Replacements in Drug Design

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design used to discover novel chemical entities, improve drug-like properties, and circumvent intellectual property limitations. nih.govnih.govmdpi.com These concepts involve replacing a molecule's core framework or specific functional groups with others that preserve or enhance biological activity. nih.gov

Bioisosteric Replacement: This involves swapping one functional group for another with similar physical or chemical properties that produce broadly similar biological effects. A prime example in this context is the replacement of the sulfonamide group. In the development of Macitentan, the bulky this compound moiety was successfully replaced by a benzyl (B1604629) or alkyl sulfamide moiety. acs.orgresearchgate.net This change from a sulfonamide to a sulfamide is a classic bioisosteric replacement that led to a more efficacious compound. researchgate.net Another example involves replacing an ester, a common metabolic liability, with a pendent heterocyclic hydrogen bond acceptor like a 3-pyridyl group to maintain key interactions with the target protein. acs.org

Scaffold Hopping: This more drastic approach involves replacing the central core of a molecule with a structurally different scaffold, while aiming to maintain the three-dimensional orientation of key binding elements. nih.gov The development of quinoline-based N-Myristoyltransferase inhibitors from an initial hit containing a this compound attached to a different core represents a successful scaffold hop. acs.org This strategy allowed for exploration of new chemical space and led to compounds with improved properties. acs.org

Biochemical and Pharmacological Investigations of 4 Tert Butylbenzenesulfonamide Derivatives

Enzyme Inhibition Studies

The structural motif of 4-tert-butylbenzenesulfonamide has proven to be a versatile starting point for the design of potent enzyme inhibitors. Researchers have successfully modified this core to target several key enzymes implicated in a variety of diseases.

Carbonic Anhydrase (CA) Inhibition: Isozyme Selectivity and Mechanism

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. semanticscholar.org Derivatives of this compound have been investigated for their ability to selectively inhibit various CA isozymes. semanticscholar.orgnih.gov CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. semanticscholar.org Different CA isozymes are found in various tissues and cellular compartments, playing crucial roles in physiological processes such as pH regulation and fluid secretion. semanticscholar.org

Notably, the transmembrane isozymes CA IX and CA XII are associated with tumor progression, making them attractive targets for cancer therapy. semanticscholar.org Research has focused on developing inhibitors that are selective for these tumor-associated isozymes over the ubiquitous cytosolic isozymes CA I and CA II to minimize side effects. semanticscholar.orgrndsystems.com For instance, a compound designated as S4, a sulfamate (B1201201) derivative, has demonstrated high affinity and selectivity as a CA IX and CA XII inhibitor, with Ki values of 7 nM and 2 nM, respectively. rndsystems.com In contrast, its inhibition constants for CA II and CA I were significantly higher at 547 nM and 5600 nM, respectively, highlighting its selectivity for the cancer-related isozymes. rndsystems.com The mechanism of inhibition typically involves the sulfonamide group coordinating to the zinc ion in the active site of the enzyme, mimicking the transition state of the hydration reaction.

Table 1: Inhibition Constants (Ki) of Compound S4 against Carbonic Anhydrase Isozymes

| Isozyme | Ki (nM) |

|---|---|

| CA I | 5600 |

| CA II | 547 |

| CA IX | 7 |

| CA XII | 2 |

Data sourced from R&D Systems. rndsystems.com

Endothelin Receptor Antagonism and Therapeutic Implications

Derivatives of this compound are pivotal in the development of endothelin (ET) receptor antagonists. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a significant role in the pathophysiology of several cardiovascular diseases, including pulmonary arterial hypertension (PAH). nih.govchemeurope.com ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB. nih.gov

Bosentan (B193191), a dual ETA/ETB receptor antagonist, incorporates the this compound moiety. nih.gov It competitively binds to both ETA and ETB receptors on vascular smooth muscle and endothelial cells, preventing ET-1-mediated vasoconstriction. chemeurope.com While it shows a somewhat higher affinity for ETA receptors, its dual action is a key feature. nih.govchemeurope.com The development of bosentan marked a significant milestone as the first oral therapy for PAH. Subsequent research has led to the discovery of other dual antagonists like macitentan, which also features a modified sulfonamide structure and exhibits high affinity for both receptors. nih.govacs.org The therapeutic implication of blocking endothelin receptors is the relaxation of pulmonary blood vessels, leading to reduced pulmonary vascular resistance and improved symptoms in patients with PAH. nih.gov

Table 2: Binding Affinities of Bosentan for Endothelin Receptors

| Receptor | Ki (nM) |

|---|---|

| ETA | 4.7 |

| ETB | 95 |

Data sourced from Benchchem.

Inhibition of Other Relevant Biological Targets (e.g., Anthrax Lethal Factor)

The versatility of the this compound scaffold extends to the inhibition of other critical biological targets, such as the anthrax lethal factor (LF). nih.gov LF is a zinc-dependent metalloprotease and a key virulence factor of Bacillus anthracis, the bacterium that causes anthrax. nih.govnih.gov It plays a crucial role in the pathogen's ability to cause disease by cleaving mitogen-activated protein kinase kinases (MAPKKs), which disrupts cellular signaling pathways and leads to cell death. nih.gov

Researchers have identified novel small molecule inhibitors of anthrax LF containing the this compound structure. nih.gov For example, a derivative, N-(3-(benzo[d]thiazol-2-yl)-4-methylthiophen-2-yl)-4-tert-butylbenzenesulfonamide, has been synthesized and evaluated for its inhibitory activity. nih.gov These inhibitors are designed to chelate the zinc ion in the active site of LF, thereby blocking its proteolytic activity. nih.gov The development of effective LF inhibitors is a critical area of research for potential therapeutic interventions against anthrax, especially in the context of biodefense. nih.gov

Antimicrobial Activity and Resistance Mechanisms

Sulfonamide-based compounds have a long history as antimicrobial agents. ontosight.ai Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. researchgate.net The general mechanism of action for sulfonamides as antibacterial agents involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Recent studies have explored the potential of these derivatives against resistant bacterial strains. nih.gov For instance, certain ebselen (B1671040) derivatives incorporating a this compound moiety have been investigated as inhibitors of New Delhi metallo-β-lactamase 1 (NDM-1). nih.gov NDM-1 is an enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems. nih.gov One such derivative, compound A4, demonstrated the ability to restore the susceptibility of NDM-1-expressing Escherichia coli to meropenem, with an IC50 value of 1.26 ± 0.37 μM against the NDM-1 enzyme. nih.gov The proposed mechanism involves the covalent binding of the inhibitor to the NDM-1 enzyme. nih.gov

Table 3: In Vitro NDM-1 Enzyme Inhibitory Activity

| Compound | IC50 (μM) |

|---|---|

| A4 | 1.26 ± 0.37 |

Data sourced from PMC. nih.gov

Anticancer Research and Cell Biology Studies

The this compound scaffold has also been a fruitful area of investigation in the search for new anticancer agents. ontosight.ai These derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. rndsystems.comfrontiersin.org

Anti-proliferative Effects and Apoptosis Induction

Several derivatives of this compound have demonstrated significant anti-proliferative effects against various cancer cell lines. rndsystems.com For example, the selective CA IX and CA XII inhibitor S4 was shown to inhibit the migration and proliferation of breast cancer cells in vitro. rndsystems.com Furthermore, in animal models, it was found to inhibit lung metastasis in mice with breast tumor xenografts. rndsystems.com

Other studies have highlighted the role of these compounds in inducing apoptosis, or programmed cell death, in cancer cells. For example, N-butyl-benzene sulfonamide, a related compound, has been identified as a novel androgen receptor (AR) antagonist. frontiersin.orgresearchgate.net This is significant in the context of prostate cancer, where androgen signaling plays a crucial role in tumor growth. By antagonizing the AR, this compound can inhibit the growth of prostate cancer cells. researchgate.net Another derivative, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid, has been shown to induce apoptosis in breast cancer cells by upregulating the tumor suppressor PTEN. nih.gov This leads to the inhibition of the Wnt/TCF signaling pathway and cell cycle arrest. nih.gov

Modulation of Cellular Pathways

Derivatives of this compound have been identified as potent modulators of several critical cellular signaling pathways, demonstrating their significance in therapeutic research. These compounds exert their effects by interacting with a variety of molecular targets, leading to the regulation of pathways involved in cell growth, proliferation, inflammation, and apoptosis.

One of the most significant areas of investigation is the role of these derivatives as dual inhibitors of the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. mdpi.comnih.gov This pathway is fundamental in regulating normal cellular physiological activities and is often dysregulated in cancer, leading to malignant cell proliferation. mdpi.com Phenylsulfonylurea derivatives incorporating the this compound scaffold have been synthesized and evaluated for their potential as PI3K/mTOR dual inhibitors. mdpi.com For instance, compounds such as N-((6-Bromo-4-((4-(2-cyanopropan-2-yl)phenyl)amino)quinolin-3-yl)carbamoyl)-4-(tert-butyl)benzenesulfonamide have shown notable activity. mdpi.com The development of such dual inhibitors is a promising strategy in cancer therapy as it allows for the targeting of multiple points within this critical signaling cascade. nih.gov

Table 1: Research Findings on PI3K/mTOR Pathway Modulation by this compound Derivatives

| Compound ID | Target Pathway | Context | Research Finding | Citation |

|---|---|---|---|---|

| Phenylsulfonylurea derivatives | PI3K/mTOR | Cancer | Designed as dual inhibitors to target the frequently disregarded signaling pathway in tumor cells. | mdpi.com |

Furthermore, derivatives of this compound are foundational to the development of endothelin (ET) receptor antagonists. nih.govacs.orgpatsnap.combenthamdirect.com Bosentan, a dual antagonist of endothelin receptors ETA and ETB, is a tetrasubstituted pyrimidine (B1678525) derivative of this compound. patsnap.combenthamdirect.com Modifications of this core structure led to the discovery of highly potent and selective ETA receptor antagonists. For example, N-(6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-5-(4-methylphenyl)-4-pyrimidinyl)-4-tert-butylbenzenesulfonamide (7k) demonstrated extremely high affinity for the human ETA receptor with a high degree of selectivity over the ETB receptor. nih.govacs.org

The modulation of chemokine receptor pathways is another key activity. Certain aryl sulfonamide derivatives act as potent antagonists of the C-C chemokine receptor type 9 (CCR9). rospatent.gov.rupatsnap.comgoogle.com The 4-(tert-butyl)-N-phenylbenzenesulfonamide moiety has been identified as critical for this binding and antagonism. nih.gov Vercirnon, a known CCR9 antagonist, contains this structural feature. psychoactif.org These compounds are being investigated for the treatment of inflammatory conditions like inflammatory bowel disease, where CCR9 plays a crucial role. google.com

Additionally, these derivatives have been shown to affect the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. By influencing these pathways, the compounds can modify cellular responses to inflammatory signals. The Farnesoid X Receptor (FXR), a nuclear receptor that regulates transcription, has also been a target, with a 4-(tert-butyl)benzenesulfonyl urea (B33335) being synthesized as an intermediate in the development of FXR modulators. google.com

Anti-inflammatory and Immunomodulatory Potentials

The ability of this compound derivatives to modulate key cellular pathways underpins their significant anti-inflammatory and immunomodulatory activities. These properties make them attractive candidates for the development of new therapeutic agents for a range of disorders.

A notable mechanism for the anti-inflammatory effects of these compounds is the inhibition of soluble epoxide hydrolase (sEH). nih.gov The inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby enhancing their beneficial effects. nih.gov Sulfonyl urea derivatives have been synthesized and evaluated for their sEH inhibitory potential, with some compounds manifesting promising anti-inflammatory efficacy in models of acute lung injury induced by lipopolysaccharide (LPS). nih.gov Other related inhibitors have also shown the ability to suppress nitric oxide synthesis in LPS-stimulated macrophages. mdpi.comnih.gov The anti-inflammatory action is also linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. This is further supported by the modulation of the NF-κB pathway, which is central to the inflammatory response. google.comnih.gov

Table 2: Research Findings on Anti-inflammatory Potentials of Related Derivatives

| Derivative Class | Mechanism of Action | Experimental Model | Key Finding | Citation |

|---|---|---|---|---|

| Sulfonyl urea derivatives | Soluble Epoxide Hydrolase (sEH) Inhibition | LPS-induced acute lung injury in mice | Compound 4f demonstrated promising anti-inflammatory efficacy. | nih.gov |

| Selenourea derivatives | Soluble Epoxide Hydrolase (sEH) Inhibition | LPS-stimulated primary murine macrophages | Suppression of nitric oxide synthesis, indicating anti-inflammatory activity. | mdpi.comnih.gov |

In addition to anti-inflammatory effects, related benzenesulfonamide (B165840) compounds have demonstrated immunomodulatory potential. Studies on the related compound N-butylbenzenesulfonamide (NBBS) have provided evidence of its ability to modulate both innate and adaptive immune responses. nih.govcolab.wsresearchgate.netdeepdyve.com In studies with female mice, NBBS treatment suppressed the antibody-forming cell (AFC) response to T-cell-dependent antigens. nih.govdeepdyve.com Furthermore, investigations in developmentally exposed rats revealed sex-dependent immunomodulatory effects; a positive trend in natural killer (NK) cell activity was observed in male F1 rats, while a negative trend was seen in female F1 rats. nih.govresearchgate.netdeepdyve.com The AFC response was also decreased in female F1 rats but not males. nih.govresearchgate.net These findings highlight that benzenesulfonamide structures can interact with the immune system in a complex manner, with effects varying based on species, sex, and the timing of exposure. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for 4 Tert Butylbenzenesulfonamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a sulfonamide derivative, might interact with a biological target, typically a protein or enzyme.

In a study investigating potential antibacterial agents, the interaction of a related compound, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, was analyzed with the DNA gyrase of S. aureus, a key bacterial enzyme and an established target for antibiotics. The in-silico molecular docking study revealed that the compound interacted effectively with the target protein. The analysis of ligand-protein interactions and binding orientations provides a solid understanding of the binding site on the DNA gyrase protein.

The binding affinity, which indicates the strength of the interaction, was calculated and compared with a standard drug, sulfamethoxazole. A lower binding affinity value (a more negative number) suggests a more stable and potent interaction.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 4-(tert-butyl)-N,N-diethylbenzenesulfonamide | DNA Gyrase (S. aureus) | -6.6 |

| Sulfamethoxazole (Standard Drug) | DNA Gyrase (S. aureus) | -7.6 |

X-ray structural analysis of the compound further supported the docking results, revealing that intermolecular interactions, including conventional hydrogen bonds and other short contacts, are significant contributors to the ligand-protein binding process.

Quantum Chemical Calculations (e.g., Density Functional Theory Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide detailed information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity and electronic transitions.

For instance, theoretical calculations have been applied to sulfonamide derivatives to define their optimized geometries and analyze the molecular orbitals involved in their electronic spectra. In a study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, calculations were performed to determine its electronic absorption spectrum. The analysis identified the energies of the HOMO and LUMO, which are crucial for assessing the molecule's electronic properties and potential for charge transfer.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

| Parameter | Value |

|---|---|

| HOMO Energy | -9.584 eV |

| LUMO Energy | 0.363 eV |

| Maximum Wavelength (λmax) | 275.99 nm |

| Oscillator Strength (f) | 0.5795 |

These computational studies help to predict how the molecule will interact with light and other molecules, providing a theoretical foundation for its observed chemical and physical properties.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations offer a powerful "computational microscope" to observe the dynamic behavior of molecules over time. frontiersin.org This technique is particularly valuable for performing conformational analysis and studying the kinetics of ligand binding. For sulfonamides, MD simulations can reveal how the molecule flexes, rotates, and changes shape in different environments, such as in solution or within a protein's binding pocket.

While specific MD studies on 4-tert-butylbenzenesulfonamide are not extensively documented in readily available literature, the methodology has been broadly applied to the sulfonamide class of compounds to understand their interaction with biological targets. For example, large-scale MD simulations have been used to reconstruct the complete binding pathway of para-substituted benzenesulfonamides to human carbonic anhydrase II. acs.org

These simulations can elucidate:

Conformational Preferences : Benzenesulfonamides can adopt different conformations, particularly concerning the torsion angle of the S-C bond relative to the aryl ring. researchgate.net MD simulations can sample these different conformations and determine their relative energies and populations, which is crucial as the bioactive conformation within a receptor may differ from the most stable state in isolation. mdpi.com

Binding Kinetics : MD can be used to simulate the entire process of a ligand associating with and dissociating from a protein. This allows for the calculation of kinetic parameters like the association rate (k_on) and dissociation rate (k_off). acs.orgnih.gov Studies have shown that for sulfonamides, the association rate can be significantly influenced by the ligand's hydrophobicity, suggesting a multi-step binding process that can be mapped out by simulations. acs.org

By providing a dynamic picture of molecular interactions, MD simulations complement the static view offered by molecular docking and are essential for a comprehensive understanding of structure-activity relationships and the rational design of more effective therapeutic agents. nih.gov

Predictive Modeling for Pharmacokinetic Properties (e.g., Lipophilicity, Membrane Permeability)

Predictive modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. In silico tools are used to forecast the pharmacokinetic profile of a compound, helping to identify candidates with favorable properties early in the research process.

For sulfonamide derivatives, various computational tools like SwissADME and online servers are used to predict key properties. Analysis of 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, a structurally similar compound, was performed using the SwissADME and Osiris DataWarrior tools. Furthermore, toxicity predictions were made using pkCSM online software.

Key pharmacokinetic properties for this compound have been computed and are available in public databases like PubChem. Lipophilicity, often expressed as LogP, is a critical parameter that influences a drug's absorption and distribution. Membrane permeability is another vital factor that determines how well a compound can pass through biological barriers.

| Pharmacokinetic Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 213.30 g/mol | Influences size-related diffusion and transport. nih.gov |

| Lipophilicity (XLogP3) | 2.1 | Indicates moderate lipophilicity, affecting solubility and membrane passage. nih.gov |

| Hydrogen Bond Donors | 1 | Affects solubility and binding interactions. nih.gov |

| Hydrogen Bond Acceptors | 2 | Affects solubility and binding interactions. nih.gov |

| Rotatable Bond Count | 2 | Relates to conformational flexibility. nih.gov |

These predictive models serve as an essential screening tool, allowing chemists to prioritize compounds with a higher likelihood of possessing desirable drug-like properties for synthesis and further experimental testing.

Applications of 4 Tert Butylbenzenesulfonamide Beyond Medicinal Chemistry

Role as a Chemical Intermediate in Advanced Materials

4-tert-Butylbenzenesulfonamide serves as a valuable building block in the synthesis of high-performance polymers and specialized materials where thermal stability and specific functionalities are required. xdbiochems.com Its incorporation into polymer backbones or as a modifying agent can enhance the properties of the resulting materials.

One notable application is in the field of electrophotography, where derivatives of this compound are used as charge control agents in the formulation of toners and developers. google.com For instance, N-acyl derivatives, such as N-(3,5-di-tert-butylbenzoyl)-4-tert-butylbenzenesulfonamide, have been synthesized and investigated for this purpose. google.com The synthesis involves acylating this compound with an appropriate acid chloride in the presence of a base like pyridine. google.com The presence of the sulfonamide group is crucial for imparting the desired electronic properties to control the charge of the toner particles, ensuring high-quality image transfer in printing processes.

Additionally, the compound's inherent thermal stability makes it a candidate for inclusion in polymers designed for high-temperature applications, such as those used in electronic components and aerospace materials. xdbiochems.com

Catalytic Applications as a Ligand Component (e.g., in Phthalocyanine (B1677752) Complexes)

A significant area of research for this compound is its use as a precursor for ligands in catalysis, particularly in the formation of metallophthalocyanine complexes. researchgate.netresearchgate.net Phthalocyanines are large, aromatic macrocyclic compounds that can chelate a central metal ion. The properties and catalytic activity of these complexes can be finely tuned by attaching peripheral substituent groups to the phthalocyanine ring.

Researchers have utilized this compound to synthesize substituted phthalonitriles, which are the key precursors for phthalocyanines. researchgate.netresearchgate.net The tert-butyl group enhances the solubility of the resulting phthalocyanine complexes in organic solvents, a crucial factor for their application in homogeneous catalysis. researchgate.net The sulfonamide group, linked to the phthalocyanine periphery, influences the electronic properties of the central metal ion, thereby modulating its catalytic activity and stability. researchgate.netresearchgate.net

For example, an iron(II) phthalocyanine complex peripherally substituted with this compound has been designed and studied as an oxidation catalyst. researchgate.netresearchgate.net This complex demonstrated remarkable stability under oxidative conditions and was effective in catalyzing the oxidation of olefins like cyclohexene (B86901) and styrene (B11656) using hydrogen peroxide as the oxidant. researchgate.netresearchgate.net In the oxidation of cyclohexene, the primary product was 2-cyclohexen-1-one, a key intermediate in fine chemical synthesis. researchgate.netresearchgate.net

Table 1: Catalytic Oxidation of Olefins using a this compound-Substituted Iron Phthalocyanine Complex

| Substrate | Oxidant | Main Product |

|---|---|---|

| Cyclohexene | H₂O₂ | 2-Cyclohexen-1-one |

| Styrene | H₂O₂ | Benzaldehyde |

This table summarizes the catalytic performance of an iron phthalocyanine complex featuring this compound as a peripheral substituent in the oxidation of different olefins. Data sourced from research findings. researchgate.net

The synthesis of these catalysts involves a multi-step process, starting with the reaction of a substituted phthalonitrile (B49051) (derived from this compound) with a metal salt, such as iron(II) chloride, often in a high-boiling solvent like ethylene (B1197577) glycol. researchgate.net The resulting complexes are characterized by various spectroscopic techniques to confirm their structure and properties. researchgate.net

Environmental and Industrial Chemical Research

Beyond materials and catalysis, this compound is a compound of interest in environmental and industrial chemical research. Its presence in the environment, although not as a priority pollutant, has been noted in some monitoring studies, which prompts research into its environmental fate and behavior. nih.gov

In industrial settings, its applications are expanding. It is reportedly used as a plasticizer, primarily in polyamides, and as a stabilizer in various industrial applications. nih.govarchivemarketresearch.com Furthermore, its properties make it effective as a corrosion inhibitor. archivemarketresearch.com In the agricultural sector, it has been explored as a pesticide additive, where it can improve the solubility and permeability of active ingredients, thereby enhancing their efficacy. xdbiochems.com

The synthesis of the compound itself is a subject of industrial research, with a focus on developing more efficient, cost-effective, and environmentally friendly production methods. archivemarketresearch.comnbinno.com Typical synthesis involves the reaction of benzene (B151609) sulfonamide with a tert-butylating agent. nbinno.com The analysis of this compound and its related compounds is often performed using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nbinno.comnih.gov

Q & A

Q. What are the standard synthetic routes for 4-tert-butylbenzenesulfonamide, and how can reaction efficiency be optimized?

The primary synthesis involves chlorosulfonation of tert-butylbenzene followed by amidation with ammonia or amines. Key steps include:

- Chlorosulfonation : Reacting tert-butylbenzene with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate .

- Amidation : Treating the intermediate with aqueous ammonia (NH₃) or substituted amines under controlled pH (7–9) to yield the sulfonamide. Optimization Tips :

- Monitor reaction temperature to avoid side products (e.g., sulfonic acid derivatives).

- Use anhydrous conditions during amidation to prevent hydrolysis .

- Purity can be improved via recrystallization from ethanol/water mixtures (melting point: 77–78°C serves as a benchmark ).

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Essential techniques include:

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl protons at δ 1.3–1.4 ppm, aromatic protons at δ 7.5–8.0 ppm).

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm).

- Melting Point Analysis : Cross-check against literature values (77–78°C ). Resolving Discrepancies :

- Compare data with structurally similar compounds (e.g., 4-sec-butyl derivatives ).

- Validate using high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. How is this compound utilized in enzyme inhibition studies?

The compound acts as a scaffold for designing protease inhibitors (e.g., targeting serine proteases). Methodological steps include:

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates.

- Structure-Activity Relationship (SAR) : Modify the sulfonamide group to enhance binding affinity .

- Crystallography : Co-crystallize with target enzymes (e.g., trypsin-like proteases) to map binding interactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Collect sulfonamide waste in sealed containers for incineration or professional treatment (prevents environmental contamination) .

Q. How does the tert-butyl group influence the compound’s solubility and reactivity?

- Solubility : The hydrophobic tert-butyl group reduces aqueous solubility but enhances lipid membrane permeability, making it suitable for cellular uptake studies.

- Reactivity : Steric hindrance from the tert-butyl group slows electrophilic substitution reactions, directing modifications to the sulfonamide moiety .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be systematically analyzed?

- Data Triangulation : Cross-reference cytotoxicity assays (e.g., MTT vs. ATP-based luminescence) to confirm reproducibility .

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers using statistical tools like Grubbs’ test .

- Mechanistic Studies : Use CRISPR-Cas9 gene editing to validate target engagement in cell models .

Q. What strategies are effective in resolving low yields during the synthesis of N-substituted derivatives?

- Catalytic Optimization : Employ coupling agents (e.g., EDCI/HOBt) for amide bond formation between sulfonyl chlorides and bulky amines.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve amine reactivity .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., carbonic anhydrase).

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to prioritize derivatives with favorable binding kinetics .

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters to predict bioactivity .

Q. What advanced techniques validate the environmental stability of this compound degradation products?

Q. How do structural modifications at the sulfonamide nitrogen impact pharmacological properties?

- N-Alkylation : Introducing methyl or isopropyl groups improves metabolic stability (e.g., reduced CYP450 metabolism) .

- N-Acylation : Enhances water solubility but may reduce blood-brain barrier penetration.

- Biological Testing : Use parallel artificial membrane permeability assays (PAMPA) to optimize logP values for CNS targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.